molecular formula C10H11NO4 B13939954 2,2-Dimethyl-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-7-carboxylic acid

2,2-Dimethyl-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-7-carboxylic acid

Cat. No.: B13939954
M. Wt: 209.20 g/mol
InChI Key: NOMMZVJSTCDBHR-UHFFFAOYSA-N
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Description

2,2-Dimethyl-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-7-carboxylic acid is a heterocyclic compound that features a unique structure combining a dioxane ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-7-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,3-dihydroxy-1,4-dioxane with a pyridine derivative in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions to ensure complete cyclization and formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions. Purification steps such as crystallization or chromatography are employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-7-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2-Dimethyl-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-7-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-7-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-7-carboxylic acid: Similar structure but lacks the dimethyl groups.

    2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-7-amine: Contains an amine group instead of a carboxylic acid.

    2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-7-carbaldehyde: Contains an aldehyde group instead of a carboxylic acid

Uniqueness

2,2-Dimethyl-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-7-carboxylic acid is unique due to the presence of the dimethyl groups, which can influence its chemical reactivity and biological activity. These groups can enhance the compound’s stability and modify its interaction with molecular targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H11NO4

Molecular Weight

209.20 g/mol

IUPAC Name

2,2-dimethyl-3H-[1,4]dioxino[2,3-b]pyridine-7-carboxylic acid

InChI

InChI=1S/C10H11NO4/c1-10(2)5-14-8-7(15-10)3-6(4-11-8)9(12)13/h3-4H,5H2,1-2H3,(H,12,13)

InChI Key

NOMMZVJSTCDBHR-UHFFFAOYSA-N

Canonical SMILES

CC1(COC2=C(O1)C=C(C=N2)C(=O)O)C

Origin of Product

United States

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